Butanoyl chloride, 2-cyano-

Organic Synthesis Acyl Chlorides Chemical Properties

Researchers targeting 3,4-dihydropyridin-2(1H)-one heterocycles or cyanobutyrate herbicides require a 4-carbon backbone that simpler analogs (e.g., cyanoacetyl chloride, CAS 16130-58-8) cannot provide. Butanoyl chloride, 2-cyano- supplies the exact C4 scaffold essential for cyclization and herbicidal activity. • Enables 3,3,5,6-tetrachloro-dihydropyridin-2(1H)-one formation via cyclization of the 2,2,4-trichloro-4-cyanobutanoyl chloride intermediate • Direct precursor to patent-protected cyanobutyrate herbicide scaffolds (e.g., WO-2011003776-A2) • Available at ≥95% purity; higher 99% purity for stoichiometrically demanding applications

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
CAS No. 57244-09-4
Cat. No. B8669627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoyl chloride, 2-cyano-
CAS57244-09-4
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCCC(C#N)C(=O)Cl
InChIInChI=1S/C5H6ClNO/c1-2-4(3-7)5(6)8/h4H,2H2,1H3
InChIKeyRXHNYRHMNGAKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanoyl chloride, 2-cyano- (CAS 57244-09-4) - A Specialized Intermediate for Agrochemical and Heterocyclic Synthesis


Butanoyl chloride, 2-cyano- (CAS 57244-09-4), also referred to as 2-cyanobutanoyl chloride, is a reactive acyl chloride intermediate with the molecular formula C5H6ClNO and a molecular weight of 131.56 g/mol [1]. It is characterized by the presence of both an acyl chloride (-COCl) and a nitrile (-CN) functional group. This compound is documented as a building block in the synthesis of substituted cyanobutyrates with potential herbicidal activity, as described in patents [2], and as a precursor in the formation of 3,4-dihydropyridin-2(1H)-one heterocycles [3].

Bifunctional intermediate: Acyl chloride and nitrile groups for selective derivatization
Agrochemical building block: Supports synthesis of patented herbicidal cyanobutyrates
Heterocycle precursor: Enables 3,4-dihydropyridin-2(1H)-one core construction

Beyond Cyanoacetyl Chloride: The Unique Reactivity Profile of Butanoyl chloride, 2-cyano-


Generic substitution of Butanoyl chloride, 2-cyano- with a simpler analog like cyanoacetyl chloride (CAS 16130-58-8) is not chemically equivalent. While both contain the reactive -COCl and -CN moieties, their differing carbon backbones lead to distinct steric and electronic environments. This difference is critical for the formation of specific heterocyclic scaffolds [1]. For example, the 4-carbon chain in Butanoyl chloride, 2-cyano- is essential for constructing the 3,4-dihydropyridin-2(1H)-one ring system, a transformation that cannot be replicated by cyanoacetyl chloride, which lacks the necessary carbon framework [2]. Therefore, selection must be based on the specific target molecule, not merely the shared functional groups.

Carbon backbone mismatch: Cyanoacetyl chloride lacks the 4-carbon chain essential for forming the 3,4-dihydropyridin-2(1H)-one ring; substitution may fail to deliver the target heterocycle.
Shared functional groups ≠ interchangeability: Both contain -COCl and -CN, but steric and electronic differences lead to distinct reactivity profiles. Selection must be driven by the desired scaffold, not superficial similarity.

Quantitative Evidence for Differentiating Butanoyl chloride, 2-cyano- in Chemical Procurement


Molecular Weight: A Primary Differentiator from Cyanoacetyl Chloride

The molecular weight of Butanoyl chloride, 2-cyano- is 131.56 g/mol, significantly higher than that of its closest analog, cyanoacetyl chloride, which has a molecular weight of 103.51 g/mol [1]. This is a fundamental physical property difference that can be used to confirm identity and purity.

Molecular Weight vs Cyanoacetyl Chloride
Head-to-head
Target: 131.56 g/mol
Comparator: 103.51 g/mol
Δ = +28.05 g/mol (CH₂CH₂ unit)
Clear identity differentiation and stoichiometric verification
Calculated from C₅H₆ClNO vs C₃H₂ClNO formulas
Organic Synthesis Acyl Chlorides Chemical Properties

Heterocyclic Scaffold Formation: Enabling 3,4-Dihydropyridin-2(1H)-one Synthesis

The target compound is a key intermediate in the synthesis of 3,3,5,6-tetrachloro-3,4-dihydropyridin-2(1H)-one, a heterocyclic scaffold. This specific cyclization reaction relies on the 4-carbon chain of the 2-cyanobutanoyl chloride core [1]. This is a functional outcome that cannot be achieved with simpler cyanoacetyl chlorides.

Heterocycle Scaffold Formation
Class-level inference
Precursor for 3,4-dihydropyridin-2(1H)-one derivatives; cyanoacetyl chloride yields 2-pyridones instead
Enables a specific ring system not accessible with simpler analogs
Cyclization outcome depends on carbon backbone length
Heterocyclic Chemistry Cyclization Agrochemical Synthesis

Commercial Purity: 99% Assay Specification

Butanoyl chloride, 2-cyano- is commercially available with a specified purity of 99%, as indicated by multiple vendor datasheets . This high level of purity is essential for its role as a synthetic intermediate, ensuring reliable and predictable reaction outcomes without the confounding effects of significant impurities.

Commercial Purity Specification
Data to verify
99% (vendor specification)
Reported high purity supports synthetic reliability
Requires lot-specific COA review; source-limited confirmation
Quality Control Commercial Specification Purity

Role in Herbicide Development: A Patented Application

This compound is a key intermediate in the synthesis of substituted cyanobutyrates, which are patented as having herbicidal effects [1]. This application is not shared by simpler acyl chlorides or cyano derivatives, indicating a specific utility for the Butanoyl chloride, 2-cyano- scaffold in this field.

Herbicide Development Patent
Supporting evidence
Key intermediate for patented herbicidal cyanobutyrates
Target-specific agrochemical research route
Application context from patent literature
Agrochemicals Herbicides Patented Intermediates

Recommended Applications for Butanoyl chloride, 2-cyano- Based on Evidence


Synthesis of Herbicidal Cyanobutyrate Derivatives

Procurement of Butanoyl chloride, 2-cyano- is most justified for research groups or industrial partners actively developing novel herbicides based on the substituted cyanobutyrate scaffold. As described in patents, this compound is a direct precursor to a family of molecules with claimed herbicidal activity [1].

Construction of 3,4-Dihydropyridin-2(1H)-one Heterocycles

This compound is the recommended starting material for projects aiming to synthesize 3,4-dihydropyridin-2(1H)-one cores, particularly 3,3,5,6-tetrachloro-substituted derivatives [1]. The four-carbon backbone of the target molecule is essential for the cyclization step that forms this specific ring system, a transformation not possible with cyanoacetyl chloride.

Reagent for Introducing a 2-Cyanobutanoyl Moiety

In scenarios where a chemical sequence requires the specific introduction of a 2-cyanobutanoyl group (as opposed to a 2-cyanoacetyl or unsubstituted acyl group), Butanoyl chloride, 2-cyano- is the necessary reagent. The high commercial purity (99%) [1] makes it suitable for demanding synthetic applications where precise stoichiometry and minimal side reactions are required.

Application
Selection Property
Validation Focus
Herbicidal cyanobutyrate synthesis
2-cyanobutanoyl chloride scaffold
Patent-described building block fit
3,4-Dihydropyridin-2(1H)-one construction
4-carbon backbone for cyclization
Heterocycle formation outcome
2-Cyanobutanoyl moiety introduction
Bifunctional acyl chloride + nitrile
Stoichiometric precision and purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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